1-Iodo-2-propoxycyclooctane
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Overview
Description
1-Iodo-2-propoxycyclooctane is an organic compound with the molecular formula C11H21IO. It is a derivative of cyclooctane, where an iodine atom is attached to the first carbon and a propoxy group is attached to the second carbon. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2-propoxycyclooctane can be synthesized through the iodination of 2-propoxycyclooctanol. The process typically involves the use of iodine and a suitable oxidizing agent under controlled conditions. For example, the reaction can be carried out in the presence of triphenyl phosphite and methyl iodide, followed by purification steps such as distillation and washing .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-propoxycyclooctane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized using iodine (V)-based oxidants, leading to the formation of corresponding oxides.
Reduction Reactions: Reduction of the iodine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium iodide in an aqueous or alcoholic medium.
Oxidation: Hypervalent iodine reagents like IBX or DMP.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: 2-propoxycyclooctanol or 2-propoxycyclooctylamine.
Oxidation: 2-propoxycyclooctanone.
Reduction: Cyclooctane derivatives.
Scientific Research Applications
1-Iodo-2-propoxycyclooctane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of iodine-containing compounds and their biological effects.
Medicine: Investigated for its antimicrobial properties, similar to other iodine-containing compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Iodo-2-propoxycyclooctane exerts its effects involves the reactivity of the iodine atom. The iodine can participate in various chemical reactions, such as oxidation and substitution, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes or cellular components, resulting in biological effects .
Comparison with Similar Compounds
- 1-Iodo-2-propoxycyclohexane
- 1-Iodo-2-propoxycyclopentane
- 1-Iodo-2-propoxycyclododecane
Comparison: 1-Iodo-2-propoxycyclooctane is unique due to its eight-membered ring structure, which imparts different steric and electronic properties compared to its smaller or larger ring analogs. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C11H21IO |
---|---|
Molecular Weight |
296.19 g/mol |
IUPAC Name |
1-iodo-2-propoxycyclooctane |
InChI |
InChI=1S/C11H21IO/c1-2-9-13-11-8-6-4-3-5-7-10(11)12/h10-11H,2-9H2,1H3 |
InChI Key |
IKXRQUAVLPJQPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1CCCCCCC1I |
Origin of Product |
United States |
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